molecular formula C41H32Br2N2O4 B11117751 2,2'-{propane-2,2-diylbis[benzene-4,1-diyloxybenzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)

2,2'-{propane-2,2-diylbis[benzene-4,1-diyloxybenzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)

Cat. No.: B11117751
M. Wt: 776.5 g/mol
InChI Key: BIFDCUHPFZLBRF-UHFFFAOYSA-N
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Description

4-BROMO-2-({[4-(4-{1-[4-(4-{[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)PHENYL]IMINO}METHYL)PHENOL is a complex organic compound characterized by its brominated phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-({[4-(4-{1-[4-(4-{[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)PHENYL]IMINO}METHYL)PHENOL typically involves multi-step organic reactions. The process begins with the bromination of phenolic compounds, followed by condensation reactions to introduce the imino and methylene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-({[4-(4-{1-[4-(4-{[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)PHENYL]IMINO}METHYL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The imino groups can be reduced to amines.

    Substitution: Bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-BROMO-2-({[4-(4-{1-[4-(4-{[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)PHENYL]IMINO}METHYL)PHENOL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-2-({[4-(4-{1-[4-(4-{[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)PHENYL]IMINO}METHYL)PHENOL involves its interaction with specific molecular targets and pathways. The brominated phenolic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The imino and methylene groups may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2-HYDROXYPHENOL: Shares the brominated phenolic structure but lacks the imino and methylene groups.

    2-({[4-(4-{1-[4-(4-{[(Z)-1-(5-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)PHENYL]IMINO}METHYL)PHENOL: Similar structure but without the bromine atoms.

Uniqueness

4-BROMO-2-({[4-(4-{1-[4-(4-{[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)PHENYL]IMINO}METHYL)PHENOL is unique due to its combination of brominated phenolic, imino, and methylene groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C41H32Br2N2O4

Molecular Weight

776.5 g/mol

IUPAC Name

4-bromo-2-[[4-[4-[2-[4-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]iminomethyl]phenol

InChI

InChI=1S/C41H32Br2N2O4/c1-41(2,29-3-13-35(14-4-29)48-37-17-9-33(10-18-37)44-25-27-23-31(42)7-21-39(27)46)30-5-15-36(16-6-30)49-38-19-11-34(12-20-38)45-26-28-24-32(43)8-22-40(28)47/h3-26,46-47H,1-2H3

InChI Key

BIFDCUHPFZLBRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N=CC6=C(C=CC(=C6)Br)O

Origin of Product

United States

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